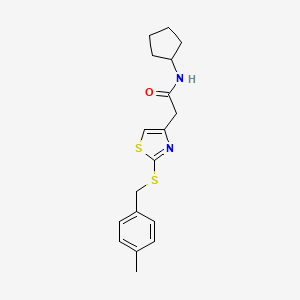

N-cyclopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

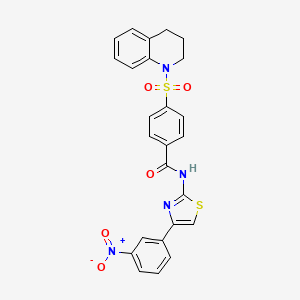

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole compounds is a well-studied area in medicinal chemistry. The thiazole ring can be synthesized with variable substituents as target structures, and their biological activities can be evaluated .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactivity of thiazole compounds can be influenced by the substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Antitumor Activity

The compound and its derivatives have been synthesized and evaluated for antitumor activity. For instance, a study by Yurttaş, Tay, and Demirayak (2015) focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. These compounds were screened for potential antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. The study found that certain derivatives exhibited considerable anticancer activity against some cancer cell lines, highlighting the compound's relevance in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Compounds derived from N-cyclopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been explored for their antimicrobial properties. Cukurovalı, Yilmaz, Özmen, and Ahmedzade (2002) prepared Schiff base ligands containing cyclobutane and thiazole rings and their mononuclear complexes with CoII, CuII, NiII, and ZnII. These complexes exhibited antimicrobial activities against various microorganisms, indicating the compound's potential application in developing new antimicrobial agents (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002).

Ligand-Protein Interactions and Photovoltaic Efficiency

The compound has also been studied for its ligand-protein interactions and potential application in photovoltaic efficiency modeling. Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, and Yildiz (2020) synthesized derivatives and analyzed their photochemical and thermochemical properties to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study found that these compounds showed good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic applications (Mary et al., 2020).

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activities. Studies such as those conducted by Deb et al. (2013) have synthesized and tested thiazole derivatives for their anti-inflammatory activities in vivo and in silico, finding several compounds with significant activity, which indicates the potential of these derivatives in developing new anti-inflammatory drugs (Deb et al., 2013).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, some thiazole derivatives act as inhibitors of certain enzymes, while others may interact with specific receptors .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the effects of this compound at the molecular and cellular level are likely to be varied and depend on the specific target and mode of action .

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS2/c1-13-6-8-14(9-7-13)11-22-18-20-16(12-23-18)10-17(21)19-15-4-2-3-5-15/h6-9,12,15H,2-5,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFVNGJIIMNZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride](/img/structure/B2998083.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2-(isopentylthio)-1H-benzo[d]imidazole](/img/structure/B2998091.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)

![3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998104.png)